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Compound of Interest

Compound Name:
2-Methyltetrahydrofuran-2-

carbonitrile

Cat. No.: B057949 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 2-
Methyltetrahydrofuran-2-carbonitrile, a valuable building block in medicinal chemistry and

drug development. The synthesis is presented as a two-step process, commencing with the

conversion of 2-methyltetrahydrofuran to an intermediate, 2-chloro-2-methyltetrahydrofuran,

followed by a nucleophilic substitution with a cyanide source.

Introduction
2-Methyltetrahydrofuran-2-carbonitrile is a heterocyclic compound of interest in the

synthesis of novel pharmaceutical agents. The presence of both a cyclic ether moiety and a

nitrile group offers multiple avenues for further chemical modification, making it a versatile

intermediate for the construction of complex molecular architectures. This protocol outlines a

practical and accessible method for its preparation in a laboratory setting. The procedure is

based on well-established organic transformations, ensuring a high probability of success for

researchers with a foundational understanding of synthetic chemistry.

Data Presentation
The following table summarizes the key quantitative data for the proposed two-step synthesis

of 2-Methyltetrahydrofuran-2-carbonitrile.
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Parameter Step 1: Chlorination Step 2: Cyanation

Starting Material 2-Methyltetrahydrofuran
2-Chloro-2-

methyltetrahydrofuran

Reagents
Thionyl chloride (SOCl₂),

Pyridine
Sodium cyanide (NaCN)

Solvent Dichloromethane (CH₂Cl₂) Dimethyl sulfoxide (DMSO)

Reaction Temperature 0 °C to room temperature Room temperature

Reaction Time 2-4 hours 12-24 hours

Molar Ratio

(Reagent:Substrate)
SOCl₂: 1.2:1, Pyridine: 1.2:1 NaCN: 1.5:1

Typical Yield 70-80% (estimated) 60-70% (estimated)

Product Molecular Weight 120.57 g/mol 111.14 g/mol

Experimental Protocols
Step 1: Synthesis of 2-Chloro-2-methyltetrahydrofuran
This procedure describes the conversion of 2-methyltetrahydrofuran to 2-chloro-2-

methyltetrahydrofuran via an oxidative chlorination approach.

Materials:

2-Methyltetrahydrofuran (anhydrous)

Thionyl chloride (SOCl₂)

Pyridine (anhydrous)

Dichloromethane (CH₂Cl₂, anhydrous)

Saturated sodium bicarbonate solution (NaHCO₃)

Brine (saturated NaCl solution)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Dropping funnel

Magnetic stirrer

Ice bath

Rotary evaporator

Separatory funnel

Procedure:

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel,

add 2-methyltetrahydrofuran (1.0 eq) dissolved in anhydrous dichloromethane under an inert

atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C using an ice bath.

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

Following the addition of thionyl chloride, add anhydrous pyridine (1.2 eq) dropwise, ensuring

the temperature remains at 0 °C.

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to

room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, carefully quench the reaction by slowly adding saturated sodium

bicarbonate solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer with

dichloromethane.

Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator.

The crude product, 2-chloro-2-methyltetrahydrofuran, should be used immediately in the next

step due to its potential instability.

Step 2: Synthesis of 2-Methyltetrahydrofuran-2-
carbonitrile
This procedure details the nucleophilic substitution of the chloro-intermediate with sodium

cyanide to yield the target compound.[1][2][3]

Materials:

Crude 2-chloro-2-methyltetrahydrofuran

Sodium cyanide (NaCN)

Dimethyl sulfoxide (DMSO, anhydrous)

Diethyl ether

Water

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer

Separatory funnel

Rotary evaporator

Silica gel for column chromatography
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Procedure:

In a round-bottom flask, dissolve the crude 2-chloro-2-methyltetrahydrofuran (1.0 eq) in

anhydrous dimethyl sulfoxide.

To this solution, carefully add sodium cyanide (1.5 eq) in one portion. Caution: Sodium

cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or

Gas Chromatography-Mass Spectrometry (GC-MS).

After the reaction is complete, pour the mixture into water and extract with diethyl ether (3 x

volumes).

Combine the organic extracts and wash thoroughly with brine to remove residual DMSO.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography using a suitable eluent system

(e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Methyltetrahydrofuran-2-
carbonitrile.

Mandatory Visualization
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Workflow for the Synthesis of 2-Methyltetrahydrofuran-2-carbonitrile

Step 1: Chlorination

Step 2: Cyanation

2-Methyltetrahydrofuran in CH₂Cl₂

Add Thionyl Chloride (SOCl₂) at 0 °C

Add Pyridine at 0 °C

Stir at Room Temperature (2-4h)

Quench with NaHCO₃ solution

Extract with CH₂Cl₂

Wash with Brine & Dry (MgSO₄)

Concentrate in vacuo

Crude 2-Chloro-2-methyltetrahydrofuran

Dissolve Intermediate in DMSO

Add Sodium Cyanide (NaCN)

Stir at Room Temperature (12-24h)

Aqueous Workup & Extraction with Et₂O

Wash with Brine & Dry (MgSO₄)

Concentrate in vacuo

Purify by Column Chromatography

2-Methyltetrahydrofuran-2-carbonitrile

Click to download full resolution via product page
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Caption: Overall workflow for the two-step synthesis of 2-Methyltetrahydrofuran-2-
carbonitrile.

Caption: Proposed SN2 mechanism for the cyanation of 2-chloro-2-methyltetrahydrofuran.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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